(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluorine atom and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the electron-withdrawing fluorine atom, which stabilizes the intermediate species and enhances the reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar in structure but lacks the fluorine and pyrazine substituents.
3-Pyridinylboronic acid: Contains a pyridine ring but differs in the position of the boronic acid group.
4-Fluoropyridin-3-yl Boronic Acid: Similar structure but without the pyrazine ring.
Uniqueness
(4-Fluoro-6-(pyrazin-2-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a pyrazine ring, which confer distinct electronic properties and reactivity. These features make it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Properties
Molecular Formula |
C9H7BFN3O2 |
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Molecular Weight |
218.98 g/mol |
IUPAC Name |
(4-fluoro-6-pyrazin-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFN3O2/c11-7-3-8(9-5-12-1-2-13-9)14-4-6(7)10(15)16/h1-5,15-16H |
InChI Key |
YLPGVCFREQYFBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
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